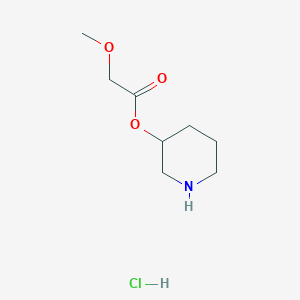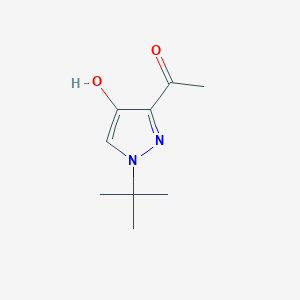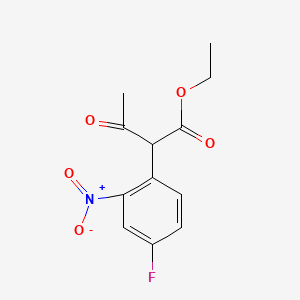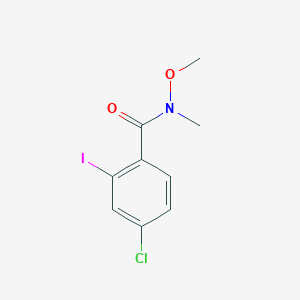
2-Methoxyacetat-(3-piperidinyl)-hydrochlorid
Übersicht
Beschreibung
3-Piperidinyl 2-methoxyacetate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidinyl 2-methoxyacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinyl 2-methoxyacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Piperidine
Piperidine sind in der pharmazeutischen Industrie von entscheidender Bedeutung und dienen als Bausteine für verschiedene Medikamente. Die Verbindung „2-Methoxyacetat-(3-piperidinyl)-hydrochlorid“ ist bei der Synthese substituierter Piperidine, die in über zwanzig Klassen von Pharmazeutika vorkommen, von Bedeutung . Diese Derivate sind aufgrund ihrer breiten Palette an biologischen Aktivitäten von Bedeutung.
Entwicklung von Antikrebsmitteln
Piperidinderivate, einschließlich derer, die aus „this compound“ synthetisiert werden, haben in der Krebsforschung vielversprechende Ergebnisse gezeigt. Sie zeigen antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten, sowohl in vitro als auch in vivo . Dies unterstreicht das Potenzial der Verbindung bei der Entwicklung neuer Krebstherapien.
Antimikrobielle und antimykotische Anwendungen
Die antimikrobiellen und antimykotischen Eigenschaften von Piperidinderivaten machen „this compound“ zu einer wertvollen Verbindung in diesem Forschungsbereich. Sie kann zur Entwicklung neuer Behandlungen für Infektionen führen, die durch resistente Bakterien- und Pilzstämme verursacht werden .
Neuroprotektive Forschung und Forschung zu Alzheimer
Verbindungen, die aus „this compound“ gewonnen werden, werden auf ihre neuroprotektiven Eigenschaften untersucht. Sie haben das Potenzial, neurodegenerative Erkrankungen wie Alzheimer zu behandeln und bieten einen neuen Weg für therapeutische Interventionen .
Analgetische und entzündungshemmende Eigenschaften
Die analgetischen und entzündungshemmenden Wirkungen von Piperidinderivaten sind gut dokumentiert. “this compound” kann zur Synthese von Verbindungen verwendet werden, die Schmerzen lindern und Entzündungen reduzieren, was zum Bereich der Schmerzbehandlung beiträgt .
Antipsychotische und antidepressive Wirkungen
Die Forschung zu den antipsychotischen und antidepressiven Wirkungen von Piperidinderivaten ist im Gange. “this compound” könnte eine Rolle bei der Entwicklung neuer Behandlungen für psychische Erkrankungen spielen und die Lebensqualität der Betroffenen verbessern .
Wirkmechanismus
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, the 3-Piperidinyl Pyridine derivative mentioned earlier inhibits CH24H, thereby affecting the metabolism of cholesterol in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives would depend on their specific targets. In the case of CH24H inhibitors, they would impact the pathway of cholesterol metabolism in the brain .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific target and mode of action. For CH24H inhibitors, one potential effect could be a change in brain cholesterol homeostasis .
Biochemische Analyse
Biochemical Properties
3-Piperidinyl 2-methoxyacetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of methoxyacetic acid and piperidine derivatives, which can further participate in metabolic processes. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses. Furthermore, 3-Piperidinyl 2-methoxyacetate hydrochloride can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Piperidinyl 2-methoxyacetate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrate molecules. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride can modulate gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidinyl 2-methoxyacetate hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 3-Piperidinyl 2-methoxyacetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
3-Piperidinyl 2-methoxyacetate hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by esterases to produce methoxyacetic acid and piperidine derivatives, which can further participate in metabolic reactions. The involvement of 3-Piperidinyl 2-methoxyacetate hydrochloride in these pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3-Piperidinyl 2-methoxyacetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride can influence its interactions with biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
piperidin-3-yl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRWGOFGLLUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)









